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Abstract

O-acetylpsilocin (psilacetin or 4-AcO-DMT) is a semi-synthetic tryptamine and an ester prodrug
of the psychoactive compound psilocin. As a structural analog of psilocybin, O-acetylpsilocin is
rapidly metabolized in the body to psilocin, the primary mediator of the psychedelic effects of
"magic mushrooms." This technical guide provides an in-depth review of the pharmacology of
O-acetylpsilocin, with a focus on its pharmacokinetics, pharmacodynamics, and the
experimental methodologies used to characterize its activity. Quantitative data are presented in
tabular format to facilitate comparison, and key biological and experimental processes are
visualized using diagrams. This document is intended to serve as a comprehensive resource
for researchers and professionals in the fields of pharmacology, neuroscience, and drug
development.

Introduction

O-acetylpsilocin, chemically known as 4-acetoxy-N,N-dimethyltryptamine, is a synthetic
tryptamine that has garnered significant interest as a research chemical and a potential
therapeutic agent.[1][2] It is the acetate ester of psilocin, the pharmacologically active
metabolite of psilocybin.[3] The primary mechanism of action of O-acetylpsilocin is its in vivo
conversion to psilocin, which then acts as a partial agonist at various serotonin receptors, most
notably the 5-HT2A receptor.[4][5] This interaction is believed to be the foundation of its
psychedelic effects.[4] This guide will provide a detailed examination of the pharmacological
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properties of O-acetylpsilocin, including its metabolic fate, receptor binding profile, and the
experimental techniques used to elucidate these characteristics.

Pharmacokinetics

The pharmacokinetic profile of O-acetylpsilocin is primarily characterized by its rapid
conversion to psilocin. In vivo studies in rodents have provided valuable insights into its
absorption, distribution, metabolism, and excretion.

Metabolism and Bioavailability

O-acetylpsilocin is a prodrug that is rapidly deacetylated to psilocin by esterases in the body.[5]
In vitro studies using human liver microsomes have identified psilocin as the most abundant
metabolite, confirming this metabolic pathway.[6][7] Further biotransformations of the resulting
psilocin include hydroxylation, N-demethylation, oxidation, and glucuronidation.[6]

Animal studies have shown that O-acetylpsilocin administration leads to robust plasma
concentrations of psilocin.[8][9] However, when administered at equimolar doses, O-
acetylpsilocin results in approximately 70% of the peripheral psilocin exposure compared to
psilocybin.[8][9] The elimination half-life of psilocin derived from O-acetylpsilocin in mice is
approximately 30 minutes, which is similar to the half-life of psilocin derived from psilocybin.[8]
[9][10]

Table 1: Pharmacokinetic Parameters of Psilocin Derived from O-Acetylpsilocin and Psilocybin
in Mice[8][9]

Parameter O-Acetylpsilocin Psilocybin

Relative Bioavailability (as

o ~70% 100%
psilocin)
Psilocin Half-life (t%2) ~30 minutes ~30 minutes
Time to Peak Plasma
Concentration (Tmax) of ~15 minutes ~15 minutes

Psilocin
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Pharmacodynamics

The pharmacodynamic effects of O-acetylpsilocin are mediated by its active metabolite,
psilocin. Psilocin is a non-selective serotonin receptor agonist with a high affinity for several 5-
HT receptor subtypes.[11]

Receptor Binding Profile

Psilocin exhibits a broad receptor binding profile, with high affinity for multiple serotonin
receptors. The psychedelic effects are primarily attributed to its partial agonist activity at the 5-
HT2A receptor.[4][6] O-acetylpsilocin itself generally displays weaker binding affinities at
serotonin receptors compared to psilocin.[2]

Table 2: Receptor Binding Affinities (Ki, nM) of O-Acetylpsilocin and Psilocin[2][6][12]

Receptor O-I’tcetyl!osiIO_cin Psilocin (4-HO-DMT) Ki
(Psilacetin) Ki (nM) (nM)

5-HT1A 130 49-567

5-HT2A 210 49-130

5-HT2B 46 08

5-HT2C 160 92.130

5-HT5A 1200 220

5-HT6 2200 330

5-HT7 1100 160

SERT >10,000 4300

Note: Ki values can vary between studies due to different experimental conditions.

In Vivo Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation
and is commonly used to assess the psychedelic potential of compounds.[8][9] O-acetylpsilocin
induces the HTR in a dose-dependent manner, consistent with its in vivo conversion to the 5-
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HT2A agonist psilocin.[13] Interestingly, despite having lower in vitro potency at the 5-HT2A

receptor, O-acetylpsilocin shows little difference in HTR potency compared to psilocin, further

supporting its role as a prodrug.[13]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the

pharmacological characterization of O-acetylpsilocin.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:[7][10][14][15][16][17]

Receptor Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells
transfected with the human 5-HT2A receptor) are prepared.

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A
receptor) is incubated with the receptor preparation in a suitable buffer (e.g., 50 mM Tris-HCI,
10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

Competition: Increasing concentrations of the unlabeled test compound (e.g., O-
acetylpsilocin or psilocin) are added to the incubation mixture to compete with the
radioligand for binding to the receptor.

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or
37°C) for a sufficient time to reach binding equilibrium.

Separation: Bound radioligand is separated from free radioligand. This is commonly
achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the
bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a
scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50
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value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.

Methodology:[2][8][9][18][19][20][21][22][23]

Animal Model: Male C57BL/6J mice are commonly used.

Drug Administration: The test compound (e.g., O-acetylpsilocin) is dissolved in a suitable
vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or
subcutaneous (SC) injection.

Observation: The mice are placed in an observation chamber, and the number of head
twitches is counted over a specific period (e.g., 30-60 minutes). A head twitch is
characterized by a rapid, rotational movement of the head.

Recording (Optional): The behavior can be recorded using a video camera for later analysis.
More sophisticated methods involve attaching a small magnet to the mouse's head and
detecting the movements with a magnetometer.

Data Analysis: The number of head twitches is counted for each dose group, and a dose-
response curve is generated to determine the ED50 (the dose that produces 50% of the
maximal response).

In Vitro Metabolism Using Human Liver Microsomes

Objective: To identify the metabolic pathways of a compound.

Methodology:[4][6][21][24][25][26]

Incubation Mixture: A mixture containing pooled human liver microsomes (HLMs), the test
compound (O-acetylpsilocin), and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating
system.
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Incubation: The mixture is incubated at 37°C with gentle shaking.

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,
30, 60 minutes).

Reaction Termination: The reaction in each aliquot is terminated by adding a quenching
solution, such as ice-cold acetonitrile.

Sample Preparation: The samples are centrifuged to precipitate the proteins, and the
supernatant is collected for analysis.

Analysis: The metabolites in the supernatant are identified and quantified using liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis of Plasma Samples

Objective: To quantify the concentration of a compound and its metabolites in plasma.
Methodology:[1][5][12][18][20][27][28]

Sample Preparation: Plasma samples are prepared by protein precipitation, typically with a
solvent like acetonitrile or methanol. An internal standard (e.g., a deuterated analog of the
analyte) is added to each sample for accurate quantification.

Chromatographic Separation: The prepared sample is injected into a liquid chromatography
(LC) system. The analytes are separated on a chromatographic column (e.g., a C18 column)
based on their physicochemical properties. A gradient of mobile phases (e.g., water with
formic acid and acetonitrile with formic acid) is used to elute the compounds from the
column.

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem
mass spectrometer (MS/MS). The molecules are ionized (e.g., by electrospray ionization),
and the mass spectrometer is set to detect specific parent-to-product ion transitions for the
analyte and internal standard (Multiple Reaction Monitoring - MRM).

Quantification: The peak areas of the analyte and the internal standard are measured. A
calibration curve is generated using standards of known concentrations, and the
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concentration of the analyte in the unknown samples is determined.
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Workflow for a competitive radioligand binding assay.

Conclusion

O-acetylpsilocin serves as a valuable research tool for investigating the serotonergic system
and the mechanisms of psychedelic action. Its primary pharmacological significance lies in its
role as a prodrug to psilocin, offering a more stable and synthetically accessible alternative to
psilocybin for preclinical studies.[3][10] The data and experimental protocols outlined in this
guide provide a comprehensive overview of the current understanding of O-acetylpsilocin's
pharmacology. Further research is warranted to fully elucidate its therapeutic potential and to
translate the findings from preclinical models to clinical applications.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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